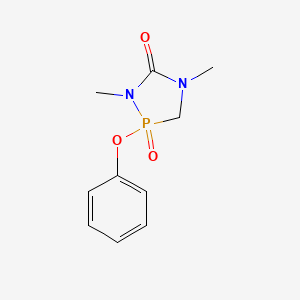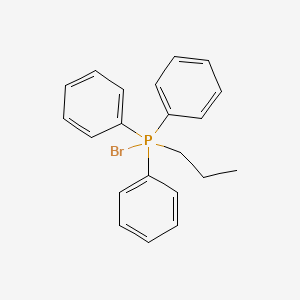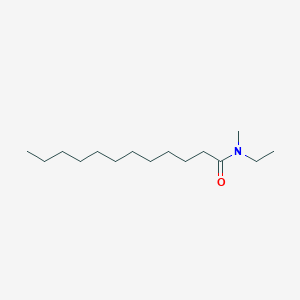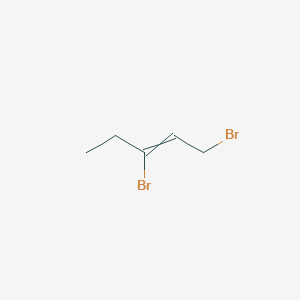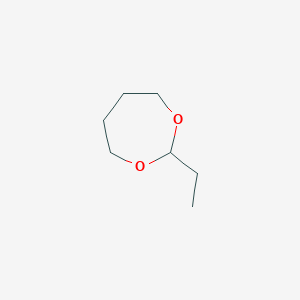![molecular formula C12H13NO4 B14611278 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid CAS No. 58898-39-8](/img/structure/B14611278.png)
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid is an organic compound with the molecular formula C12H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction or oxidation followed by cyclization . Acid-catalyzed ring closures or rearrangements are also employed . High-temperature cyclizations and metal-promoted processes are other synthetic routes used .
Industrial Production Methods
Industrial production of this compound may involve the use of eco-friendly catalysts and solvent-free conditions to improve yield and reduce environmental impact. The Biginelli reaction, which involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea, is one such green approach .
化学反应分析
Types of Reactions
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate, bismuth nitrate under microwave irradiation, and molecular iodine . Conditions such as high temperature and the presence of acidic or basic catalysts are often required.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
科学研究应用
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid
- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
- (2S)-N-[(3S)-1-(2-Amino-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
Uniqueness
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development.
属性
CAS 编号 |
58898-39-8 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
3-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]propanoic acid |
InChI |
InChI=1S/C12H13NO4/c14-11-5-4-8-9(13-11)2-1-3-10(8)17-7-6-12(15)16/h1-3H,4-7H2,(H,13,14)(H,15,16) |
InChI 键 |
FVFRKSOOLOJECY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)

![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
